molecular formula C12H16ClN3 B15112232 {4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride

{4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride

Cat. No.: B15112232
M. Wt: 237.73 g/mol
InChI Key: RJTFZBIACIEAPP-UHFFFAOYSA-N
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Description

{4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride typically involves the reaction of 4-methyl-1H-pyrazole with benzyl chloride under basic conditions to form the intermediate 4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl chloride. This intermediate is then reacted with methanamine hydrochloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

{4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

{4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of {4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.

Biological Activity

{4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a pyrazole ring and a phenyl group, which contribute to its interaction with various biological targets.

The compound has the following chemical properties:

PropertyValue
Chemical FormulaC11H13N3·HCl
Molecular Weight227.7 g/mol
CAS Number1006951-00-3
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrazole moiety allows for hydrogen bonding and π-π stacking interactions with target proteins, potentially modulating their activity.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). In vitro assays indicated mean growth inhibition percentages of 54.25% and 38.44%, respectively, while exhibiting low toxicity towards normal fibroblast cells .

Antioxidant Properties

The antioxidant capabilities of this compound have been highlighted in several studies. The presence of the pyrazole ring enhances its ability to scavenge free radicals, thereby protecting cellular components from oxidative stress. This property is particularly relevant for developing therapies targeting oxidative stress-related diseases .

Anti-inflammatory Effects

Research indicates that certain analogs of this compound exhibit anti-inflammatory activity. The structure-function relationship studies suggest that modifications at specific positions can enhance or diminish this activity, making it a potential candidate for treating inflammatory disorders .

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazole were tested against various cancer cell lines. The results showed that compounds with substitutions similar to this compound exhibited IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines, demonstrating their potential as anticancer agents .

Study 2: Antioxidant Activity

A comparative analysis of various pyrazole derivatives revealed that those with a methyl group at position 4 displayed superior antioxidant activity in assays such as ABTS and DPPH scavenging tests. This suggests that the structural configuration significantly influences their efficacy as antioxidants .

Properties

Molecular Formula

C12H16ClN3

Molecular Weight

237.73 g/mol

IUPAC Name

[4-[(4-methylpyrazol-1-yl)methyl]phenyl]methanamine;hydrochloride

InChI

InChI=1S/C12H15N3.ClH/c1-10-7-14-15(8-10)9-12-4-2-11(6-13)3-5-12;/h2-5,7-8H,6,9,13H2,1H3;1H

InChI Key

RJTFZBIACIEAPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CC2=CC=C(C=C2)CN.Cl

Origin of Product

United States

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